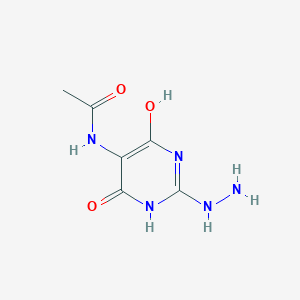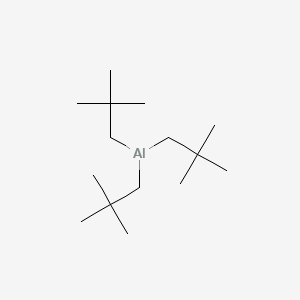
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is a compound used in peptide synthesis. It is a derivative of glutamic acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl groups are protected by tert-butyl (OtBu) esters. This compound is often used in solid-phase peptide synthesis to prevent unwanted side reactions and to ensure the correct sequence of amino acids in the peptide chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH typically involves the protection of the amino and carboxyl groups of glutamic acid. The amino group is protected using the Fmoc group, while the carboxyl groups are protected using tert-butyl esters. The synthesis can be carried out in several steps:
Protection of the amino group: The amino group of glutamic acid is protected by reacting it with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the carboxyl groups: The carboxyl groups are protected by reacting them with tert-butyl alcohol in the presence of a strong acid such as hydrochloric acid.
Coupling with glycine: The protected glutamic acid is then coupled with glycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and to ensure the efficient protection of functional groups.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH undergoes several types of reactions, including:
Deprotection reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl esters can be removed using an acid such as trifluoroacetic acid.
Coupling reactions: The compound can be coupled with other amino acids or peptides using coupling reagents such as DCC or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for tert-butyl ester removal.
Coupling: DCC or DIC as coupling reagents, often in the presence of a base such as N-methylmorpholine (NMM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group, while removal of the tert-butyl esters yields the free carboxyl groups.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Applications De Recherche Scientifique
Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins, including those with therapeutic potential.
Biology: Used to study protein-protein interactions and to develop peptide-based probes for biological research.
Medicine: Used in the development of peptide-based drugs and vaccines.
Industry: Used in the production of peptide-based materials and in the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butyl esters protect the carboxyl groups. The compound is designed to be stable under the conditions used for peptide synthesis, but easily deprotected when needed to allow for the formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-DL-Glu(OtBu)-OH: Similar to Fmoc-DL-Glu(OtBu)(OtBu)-Gly-OH but without the glycine residue.
Fmoc-Asp(OtBu)-OH: A derivative of aspartic acid with similar protecting groups.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a single tert-butyl ester.
Uniqueness
This compound is unique in its combination of protecting groups and its ability to be used in the synthesis of complex peptides. The presence of both Fmoc and tert-butyl protecting groups ensures that the compound is stable under a wide range of reaction conditions, making it a versatile tool in peptide synthesis.
Propriétés
Formule moléculaire |
C26H30N2O7 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H30N2O7/c1-26(2,3)35-23(31)13-12-21(24(32)27-14-22(29)30)28-25(33)34-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,12-15H2,1-3H3,(H,27,32)(H,28,33)(H,29,30) |
Clé InChI |
PLLNQUBUIXIMLG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[6-(Hydroxymethyl)-1,4-dioxan-2-yl]ethanone](/img/structure/B13831432.png)

![2-(4-bromophenyl)-6-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B13831436.png)

![methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)

